molecular formula C18H22FN3O4S2 B2860190 4-fluoro-3-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1428373-92-5

4-fluoro-3-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2860190
CAS No.: 1428373-92-5
M. Wt: 427.51
InChI Key: PDRGHVNILBPETF-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a group of compounds widely used in medicine due to their antibacterial properties . It also contains a pyridine ring, which is a basic structure in many pharmaceuticals .


Molecular Structure Analysis

The compound contains several functional groups including a pyridine ring, a sulfonamide group, and a piperidine ring. These groups can participate in various interactions such as hydrogen bonding, which can significantly influence the compound’s properties .


Chemical Reactions Analysis

Sulfonamides, in general, can undergo various reactions including hydrolysis, oxidation, and reduction. The exact reactions this compound can participate in would depend on its specific structure and conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Studies

4-Fluoro-3-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is related to a group of piperidine derivatives investigated for their corrosion inhibition properties on iron, as demonstrated by quantum chemical calculations and molecular dynamics simulations. These studies highlight the compound's potential in applications like material preservation and industrial processing (Kaya et al., 2016).

Application in HIV-1 Infection Prevention

Compounds structurally related to this compound have been explored for their potential in HIV-1 infection prevention. Methylbenzenesulfonamide derivatives, including piperidine-based structures, have shown promise as targeting preparations in this field (Cheng De-ju, 2015).

Electrostatic Activation in Chemical Reactions

Electrostatic activation of chemical reactivity by sulfonylonio substituents in compounds like this compound has been a subject of research. This process enables SNAr reactions under mild conditions, indicating potential applications in pharmaceutical synthesis and organic chemistry (Weiss & Pühlhofer, 2001).

Antimicrobial and Antitumor Properties

Several benzenesulfonamide derivatives, including structures similar to this compound, have been synthesized and shown to possess significant antimicrobial activity against various microbial strains. This indicates potential applications in the development of new antimicrobial agents (Desai et al., 2016).

Inhibitory Activity Against COX-2 Enzyme

A study focused on the synthesis of benzenesulfonamide derivatives, including fluoro variants, demonstrated their potential as selective COX-2 inhibitors. This suggests possible applications in the treatment of conditions like arthritis and acute pain, due to their ability to modulate inflammatory processes (Hashimoto et al., 2002).

Mechanism of Action

While the exact mechanism of action for this compound is unknown, many sulfonamides act as antimicrobial agents by inhibiting the synthesis of folic acid in bacteria .

Future Directions

The potential applications of this compound could be vast, given the wide use of sulfonamides and pyridine derivatives in pharmaceuticals. Further studies could explore its potential uses in medicine, its pharmacokinetics, and its toxicity .

Properties

IUPAC Name

4-fluoro-3-methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O4S2/c1-14-11-16(4-5-18(14)19)27(23,24)21-12-15-6-9-22(10-7-15)28(25,26)17-3-2-8-20-13-17/h2-5,8,11,13,15,21H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRGHVNILBPETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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